molecular formula C13H7F2NO B14695643 3,8-difluoro-5H-phenanthridin-6-one CAS No. 23818-35-1

3,8-difluoro-5H-phenanthridin-6-one

Cat. No.: B14695643
CAS No.: 23818-35-1
M. Wt: 231.20 g/mol
InChI Key: VNWWYNDTUKKDLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthridinones, including 3,8-difluoro-5H-phenanthridin-6-one, can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides . This method provides controlled access to functionalized phenanthridinones in good yields. Another method involves the direct carbonylation of o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . These reactions are typically catalyzed by transition metals such as palladium or nickel and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed annulation or direct carbonylation processes. These methods are scalable and can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,8-Difluoro-5H-phenanthridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenanthridinones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to its non-fluorinated counterparts . This makes it a unique and valuable compound for various applications in research and industry.

Properties

CAS No.

23818-35-1

Molecular Formula

C13H7F2NO

Molecular Weight

231.20 g/mol

IUPAC Name

3,8-difluoro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H7F2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17)

InChI Key

VNWWYNDTUKKDLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC3=C2C=CC(=C3)F

Origin of Product

United States

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